

# experimental protocol for methyl 4-amino-3phenylbutanoate synthesis

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Compound of Interest

Methyl 4-amino-3phenylbutanoate

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# Application Note: Synthesis of Methyl 4-amino-3-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed experimental protocol for the synthesis of **methyl 4-amino-3-phenylbutanoate**, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the Knoevenagel condensation of benzaldehyde and methyl acetoacetate to form 3-phenylglutaric acid. This intermediate is subsequently converted to 3-phenylglutarimide, which then undergoes a Hofmann rearrangement to yield 4-amino-3-phenylbutanoic acid (phenibut). The final step involves the Fischer esterification of 4-amino-3-phenylbutanoic acid to afford the target compound, **methyl 4-amino-3-phenylbutanoate**. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in the field.

## Introduction

**Methyl 4-amino-3-phenylbutanoate** is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, containing a γ-amino acid backbone



with a phenyl substituent, is found in a number of central nervous system (CNS) active compounds. The synthesis of this compound requires a multi-step sequence that must be carefully controlled to ensure a good overall yield and high purity of the final product. The following protocol outlines a reliable method for the laboratory-scale synthesis of **methyl 4-amino-3-phenylbutanoate**.

# Overall Reaction Scheme Experimental Protocols Part 1: Synthesis of 3-Phenylglutaric Acid

This procedure is adapted from a known method for the synthesis of 3-phenylglutaric acid.

#### Materials:

- Benzaldehyde
- Methyl acetoacetate
- Piperidine
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- · Diethyl ether

### Procedure:

- Condensation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (10.6 g, 0.1 mol) and methyl acetoacetate (23.2 g, 0.2 mol) in ethanol (50 mL).
- Add piperidine (1.7 g, 0.02 mol) dropwise to the solution.
- Stir the reaction mixture at room temperature for 48 hours.



- Hydrolysis and Decarboxylation: To the reaction mixture, add a solution of sodium hydroxide (16.0 g, 0.4 mol) in water (80 mL).
- Heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.
- A white precipitate of 3-phenylglutaric acid will form.
- Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

# Part 2: Synthesis of 3-Phenylglutarimide

#### Materials:

- · 3-Phenylglutaric acid
- Urea

### Procedure:

- In a flask, thoroughly mix 3-phenylglutaric acid (10.4 g, 0.05 mol) and urea (3.0 g, 0.05 mol).
- Heat the mixture in an oil bath at 150-160 °C for 2 hours.
- The mixture will melt and then solidify.
- Cool the flask to room temperature.
- Purification: Recrystallize the solid from ethanol to obtain pure 3-phenylglutarimide.

# Part 3: Synthesis of 4-Amino-3-phenylbutanoic Acid (Hofmann Rearrangement)

The Hofmann rearrangement converts the amide to a primary amine with one fewer carbon atom.[1][2][3]



### Materials:

- 3-Phenylglutarimide
- Sodium hypobromite (prepared in situ from bromine and sodium hydroxide)
- Bromine (Br<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

### Procedure:

- Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4.8 g, 0.12 mol) in water (40 mL). Slowly add bromine (8.0 g, 0.05 mol) with vigorous stirring.
- Reaction: To the freshly prepared sodium hypobromite solution, add 3-phenylglutarimide (9.45 g, 0.05 mol) in small portions with stirring, while maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to 70 °C and maintain this temperature for 1 hour.
- Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 4-5.
- The product, 4-amino-3-phenylbutanoic acid, will precipitate.
- Purification: Collect the solid by filtration, wash with a small amount of cold water, and dry.

# Part 4: Synthesis of Methyl 4-amino-3-phenylbutanoate (Fischer Esterification)

This Fischer esterification protocol is a general method for the esterification of amino acids.[4] [5][6]

### Materials:



- 4-Amino-3-phenylbutanoic acid
- Methanol (anhydrous)
- Thionyl chloride (SOCl<sub>2</sub>) or concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- · Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

### Procedure:

- Esterification: In a round-bottom flask, suspend 4-amino-3-phenylbutanoic acid (8.95 g, 0.05 mol) in anhydrous methanol (100 mL).
- Cool the suspension in an ice bath and slowly add thionyl chloride (5.5 mL, 0.075 mol) or concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise with stirring.
- After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
- Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude methyl 4-amino-3-phenylbutanoate by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

# **Data Presentation**



Step	Compoun d	Starting Mass (g)	Molar Mass ( g/mol )	Moles (mol)	Product Mass (g)	Yield (%)
1	Benzaldeh yde	10.6	106.12	0.1	-	-
1	Methyl Acetoaceta te	23.2	116.12	0.2	-	-
1	3- Phenylglut aric Acid	-	208.21	-	~16.7	~80
2	3- Phenylglut aric Acid	10.4	208.21	0.05	-	-
2	3- Phenylglut arimide	-	189.21	-	~8.5	~90
3	3- Phenylglut arimide	9.45	189.21	0.05	-	-
3	4-Amino-3- phenylbuta noic Acid	-	179.22	-	~7.2	~80
4	4-Amino-3- phenylbuta noic Acid	8.95	179.22	0.05	-	-
4	Methyl 4- amino-3- phenylbuta noate	-	193.24	-	~8.2	~85

Note: Yields are approximate and may vary depending on experimental conditions.



# **Characterization Data for Methyl 4-amino-3-phenylbutanoate**

· Appearance: Colorless to pale yellow oil.

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

- ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.10-3.30 (m, 2H, CH₂-N), 2.80-2.95 (m, 1H, CH-Ph), 2.40-2.60 (m, 2H, CH₂-CO), 1.60 (br s, 2H, NH₂).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz): δ 173.5 (C=O), 141.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-CH), 51.8 (OCH<sub>3</sub>), 45.0 (CH<sub>2</sub>-N), 42.5 (CH-Ph), 38.0 (CH<sub>2</sub>-CO).
- IR (neat, cm<sup>-1</sup>): 3380 (N-H stretch), 3030 (Ar C-H stretch), 2950 (C-H stretch), 1735 (C=O stretch, ester), 1600, 1495 (Ar C=C stretch).

# **Workflow Diagram**



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Caption: Synthetic workflow for methyl 4-amino-3-phenylbutanoate.

# Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **methyl 4-amino-3-phenylbutanoate**. The described multi-step synthesis is robust and can be performed in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the final product. This protocol is



intended to be a valuable resource for scientists and professionals involved in drug discovery and development.

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